molecular formula C11H14FN B13051830 3-(3-Fluorophenyl)-1-methylpyrrolidine

3-(3-Fluorophenyl)-1-methylpyrrolidine

Cat. No.: B13051830
M. Wt: 179.23 g/mol
InChI Key: KOLMYFFNDBXKHQ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1-methylpyrrolidine typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3-Fluorophenyl)-1-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-13-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6,8H2,1H3

InChI Key

KOLMYFFNDBXKHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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